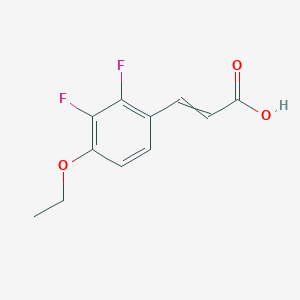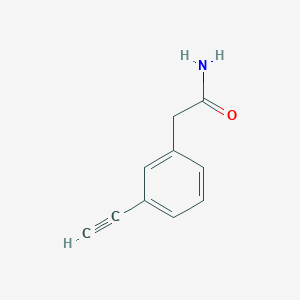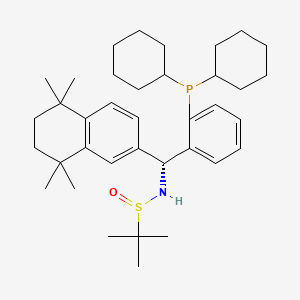
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, using reagents such as methanesulfonyl chloride.
Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents like methyl iodide.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpiperidin-4-yl)methanamine dihydrochloride
- 1-(methylsulfonyl)piperidin-4-amine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride is unique due to the presence of both the methanesulfonyl and methanamine groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as an intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C8H20Cl2N2O2S |
|---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
(1-methyl-4-methylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-10-5-3-8(7-9,4-6-10)13(2,11)12;;/h3-7,9H2,1-2H3;2*1H |
InChI Key |
RAHZLBQARCGLSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CN)S(=O)(=O)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


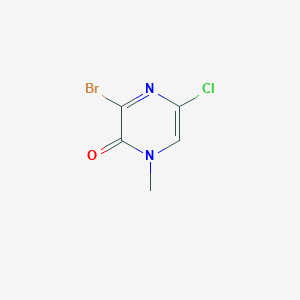
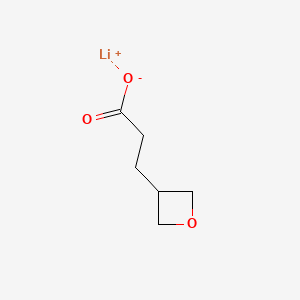

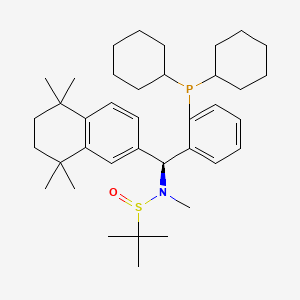
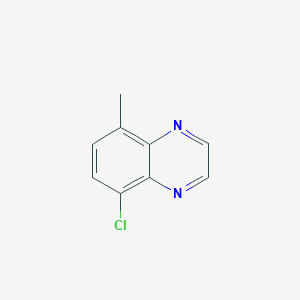
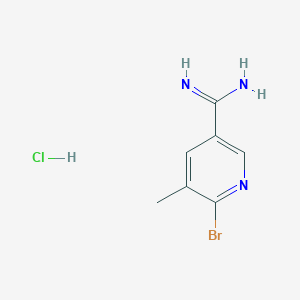
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
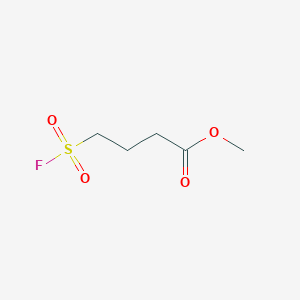
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)
